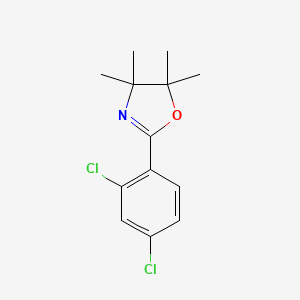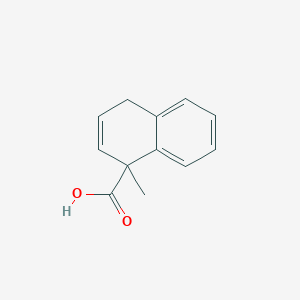![molecular formula C38H26O5 B14505880 [Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] CAS No. 63347-89-7](/img/structure/B14505880.png)
[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] is a complex organic compound with a molecular formula of C38H26O5. This compound consists of 26 hydrogen atoms, 38 carbon atoms, and 5 oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxybenzoyl chloride with 4,4’-oxydianiline under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of [Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of [Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [Oxydi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone]
- [Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)methanone]
- [Oxydi(4,1-phenylene)]bis[(4-bromophenyl)methanone]
Uniqueness
Compared to similar compounds, [Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] exhibits unique properties such as higher stability and specific reactivity patterns. These characteristics make it particularly valuable in certain applications, such as the development of advanced materials and pharmaceuticals .
Eigenschaften
CAS-Nummer |
63347-89-7 |
|---|---|
Molekularformel |
C38H26O5 |
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
[4-[4-(4-phenoxybenzoyl)phenoxy]phenyl]-(4-phenoxyphenyl)methanone |
InChI |
InChI=1S/C38H26O5/c39-37(27-11-19-33(20-12-27)41-31-7-3-1-4-8-31)29-15-23-35(24-16-29)43-36-25-17-30(18-26-36)38(40)28-13-21-34(22-14-28)42-32-9-5-2-6-10-32/h1-26H |
InChI-Schlüssel |
IWCKQKYUVSDWAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


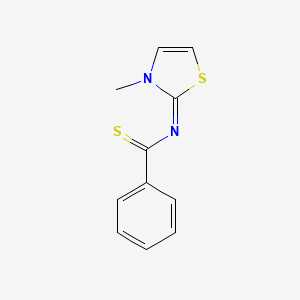
![3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]-](/img/structure/B14505799.png)
![Acetic acid;4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol](/img/structure/B14505805.png)
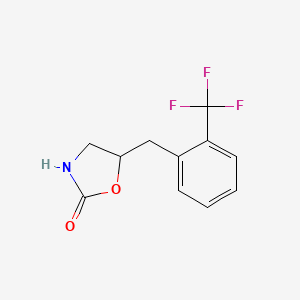
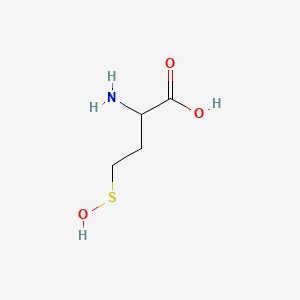

![3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide](/img/structure/B14505819.png)
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanenitrile](/img/structure/B14505827.png)
![1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol](/img/structure/B14505835.png)
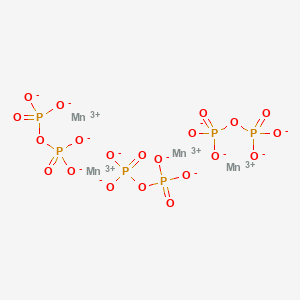
![6-Oxabicyclo[3.2.2]non-8-en-7-ylidenesulfamyl chloride](/img/structure/B14505847.png)
![15-Methyl-3,6,9,13-tetraoxa-16-azabicyclo[9.3.3]heptadeca-1(15),11(17)-diene-2,10-dione](/img/structure/B14505851.png)
